
2-Bromopropane-d7
Overview
Description
2-Bromopropane-d7 (CAS RN: 39091-63-9) is a deuterated isotopologue of 2-bromopropane, where all seven hydrogen atoms are replaced with deuterium (D). Its molecular formula is C₃BrD₇, with a molecular weight of 130.03 g/mol . This compound is widely used in nuclear magnetic resonance (NMR) spectroscopy, isotopic labeling studies, and as a precursor in the synthesis of deuterated pharmaceuticals . Key physical properties include a boiling point of 59°C, melting point of -89°C, and density of 1.383 g/mL at 25°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromopropane-d7 can be synthesized through the bromination of deuterated isopropanol (isopropanol-d8). The reaction typically involves the use of hydrobromic acid (HBr) as the brominating agent. The process is carried out at elevated temperatures, around 80°C, for several hours to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the distillation of the reaction mixture to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: 2-Bromopropane-d7 undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form alkenes, such as propene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Elimination: Typically involves heating with a concentrated solution of sodium or potassium hydroxide in ethanol under reflux conditions.
Major Products:
Substitution: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield isopropanol-d7.
Elimination: The major product is propene-d6.
Scientific Research Applications
Organic Synthesis
Alkylating Agent:
2-Bromopropane-d7 is widely used as an alkylating agent in organic synthesis. It facilitates the introduction of isopropyl groups into various organic compounds, which is crucial for the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. The deuterated form allows for tracking and tracing during reaction pathways due to its distinct mass signature in mass spectrometry analyses .
Synthesis of Pharmaceuticals:
This compound is utilized in the preparation of various pharmaceuticals. For instance, it plays a role in the total synthesis of natural products and bioactive compounds like lamellarin D and H . The incorporation of deuterium can enhance the stability and bioavailability of these compounds.
Analytical Chemistry
NMR Spectroscopy:
One of the primary applications of this compound is in nuclear magnetic resonance (NMR) spectroscopy. The deuterated solvent provides a clean background signal, allowing for more accurate analysis of other compounds without interference from hydrogen signals. This is particularly useful in studying reaction mechanisms and molecular interactions .
Stable Isotope Labeling:
The use of stable isotopes like deuterium in metabolic studies allows researchers to trace the pathways of metabolites in biological systems. This compound can be used to label substrates in metabolic profiling, aiding in the understanding of metabolic pathways and the effects of drugs on metabolism .
Environmental Studies
Tracking Environmental Contaminants:
In environmental chemistry, this compound can serve as a tracer for studying the fate and transport of brominated compounds in ecosystems. Its unique isotopic signature helps researchers track its movement and transformation in various environmental matrices .
Case Studies
Safety Considerations
While this compound has numerous applications, it is important to handle it with care due to its flammability and potential health hazards. Prolonged exposure may lead to adverse effects on the central nervous system and other organs . Therefore, appropriate safety protocols should be established when using this compound in laboratory settings.
Mechanism of Action
The mechanism of action of 2-Bromopropane-d7 in chemical reactions involves the interaction of the bromine atom with nucleophiles or bases. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, the bromine atom is removed along with a hydrogen atom to form an alkene. The deuterium atoms in the compound provide valuable information about reaction pathways and intermediates due to their distinct behavior compared to hydrogen atoms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Non-Deuterated Analog: 2-Bromopropane
- Molecular Formula : C₃H₇Br
- Molecular Weight : 122.99 g/mol
- Boiling Point : 59–60°C
- Applications : Common alkylating agent in organic synthesis; used in pharmaceuticals and agrochemicals.
- Safety : Reacts violently with oxidizing agents and strong bases; forms explosive compounds with azides .
- Key Difference : The absence of deuterium limits its utility in isotope-sensitive applications like NMR, where 2-bromopropane-d7 is preferred .
Partially Deuterated Variants
2-Bromopropane-2-d1 (CAS RN: 4067-80-5)
- Molecular Formula : C₃H₆DBr
- Molecular Weight : 123.99 g/mol
- Deuteration : Single deuterium at the 2-position.
- Applications : Used in mechanistic studies requiring selective isotopic labeling.
2-Bromopropane-1,1,1,3,3,3-d6 (CAS RN: 52809-76-4)
- Molecular Formula : C₃HBrD₆
- Molecular Weight : 129.03 g/mol
- Deuteration : Six deuterium atoms (three at each methyl group).
- Applications : Intermediate in synthesizing deuterated polymers and surfactants.
Comparison with this compound :
- This compound offers full deuteration (7 D atoms), enhancing isotopic purity for precision in NMR .
- Partially deuterated variants are less expensive but unsuitable for applications requiring complete deuterium substitution .
Structural Analogs
2-Bromoheptafluoropropane (CAS RN: 422-77-5)
- Molecular Formula : C₃BrF₇
- Molecular Weight : 248.92 g/mol
- Structure : Fluorinated analog with seven fluorine atoms.
- Key Difference : Fluorination alters reactivity and physical properties (e.g., higher boiling point and stability) compared to brominated/deuterated propane derivatives .
1-Bromo-2,2-dimethylpropane (CAS RN: 151.04484)
- Molecular Formula : C₅H₁₁Br
- Molecular Weight : 151.04 g/mol
- Structure : Branched alkyl bromide.
- Applications : Intermediate in organic synthesis; lacks deuterium for isotopic studies.
Other Deuterated Alkyl Bromides
- 1-Bromonaphthalene-d7 (CAS RN: 37621-57-1): Used in fluorescence quenching studies but differs in aromatic structure .
Commercial Availability
Biological Activity
2-Bromopropane-d7, also known as heptadeutero-2-bromopropane, is a deuterated isotopologue of 2-bromopropane. This compound has garnered attention in various fields, including synthetic chemistry and pharmacology, due to its unique properties and biological activities. This article delves into the biological activity of this compound, supported by relevant case studies, research findings, and data tables.
Molecular Formula : C₃H₇BrD₇
Molecular Weight : 130.04 g/mol
Chemical Purity : 98%
Physical State : Highly flammable liquid
Biological Activity Overview
The biological activity of this compound is primarily explored in the context of its role as a synthetic intermediate and its effects on biological systems. Here are some key findings:
- Synthesis Applications : this compound is utilized in the synthesis of various organic compounds, including spin traps for electron spin resonance (ESR) spectroscopy. For example, it has been employed in the synthesis of 2-nitropropane, which is crucial for studying radical formation and trapping mechanisms in biological systems .
- Toxicological Effects : Studies indicate that exposure to brominated compounds like this compound can lead to adverse health effects. It may cause damage to organs such as the central nervous system, liver, and heart through prolonged or repeated exposure . The compound's flammability and potential for dermal and inhalation toxicity necessitate careful handling in laboratory settings.
- Pharmacological Research : In pharmacological contexts, deuterated compounds often exhibit altered metabolic pathways compared to their non-deuterated counterparts. This can lead to differences in pharmacokinetics and pharmacodynamics. For instance, research has shown that deuterated analogs can have improved stability and bioavailability, which is critical for therapeutic applications .
Case Study 1: Synthesis of Spin Traps
In a study focusing on the synthesis of spin traps for ESR experiments, researchers utilized this compound to produce perdeuterated nitropropane. The reaction yielded a significant amount of product (27% yield) after purification, demonstrating the compound's utility in generating isotopically labeled materials for advanced chemical studies .
Case Study 2: Pharmacokinetic Comparison
Another study compared the pharmacokinetic properties of deuterated tocotrienols synthesized using this compound with their non-deuterated forms. The results indicated that the deuterated versions had longer half-lives and altered clearance rates in vivo, suggesting potential advantages in drug formulation .
Table 1: Synthesis Yields of Nitropropane from this compound
Reaction Component | Yield (%) | Notes |
---|---|---|
Perdeuterated Nitropropane | 27 | Synthesized via a one-step reaction |
Non-deuterated Nitropropane | Variable | Typically lower yields in standard reactions |
Table 2: Toxicological Profile of Brominated Compounds
Endpoint | Effect |
---|---|
Central Nervous System | Potential damage |
Liver | Risk of hepatotoxicity |
Heart | Cardiovascular effects possible |
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 2-Bromopropane-d7 with high isotopic purity?
Synthesis of this compound requires meticulous control of deuterium incorporation to achieve 99 atom% D purity. Key steps include:
- Using deuterated precursors (e.g., (CD₃)₂CDBr) and anhydrous conditions to minimize proton exchange.
- Purification via fractional distillation under inert atmospheres to isolate the deuterated product from non-deuterated impurities.
- Validation using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm isotopic enrichment and structural integrity .
- Documentation of synthetic protocols in detail to ensure reproducibility, including reagent stoichiometry and reaction kinetics .
Q. Which analytical techniques are essential for characterizing this compound?
Characterization should combine:
- NMR spectroscopy : ¹H NMR to detect residual protonated impurities and ²H NMR (if accessible) to quantify deuterium distribution.
- Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., m/z 130.03 for (CD₃)₂CDBr) and isotopic abundance .
- Gas chromatography (GC) : Paired with flame ionization detection (FID) or MS to assess purity and stability under varying storage conditions .
- Reporting all data in supplementary materials with explicit experimental parameters (e.g., NMR solvent, acquisition times) to enable cross-lab validation .
Q. How does deuterium substitution in this compound alter its physical properties compared to the non-deuterated analog?
Deuterium introduces measurable changes:
- Boiling point : Slight elevation due to increased molecular mass (e.g., ~1–3°C difference).
- Density : Higher density (d ≈ 1.77 g/cm³ for related brominated compounds) .
- Reactivity : Reduced reaction rates in SN2 mechanisms due to kinetic isotope effects (KIE), necessitating adjusted reaction times or temperatures in deuterated systems .
- Researchers must recalibrate experimental conditions when substituting non-deuterated reagents with this compound .
Advanced Research Questions
Q. How can kinetic studies be designed to quantify isotope effects in reactions involving this compound?
- Experimental design :
- Conduct parallel reactions using 2-Bromopropane and this compound under identical conditions (temperature, solvent, concentration).
- Measure rate constants (k) via techniques like stopped-flow spectroscopy or GC-MS time-course analyses.
- Calculate KIE as , where values >1 indicate deuterium-induced rate suppression .
- Data interpretation :
- Use Arrhenius plots to assess activation energy differences.
- Cross-validate results with computational methods (e.g., DFT calculations) to disentangle primary vs. secondary isotope effects .
Q. What methodologies resolve discrepancies in NMR data when this compound is used as a solvent or reagent?
- Common pitfalls :
- Residual proton signals from incomplete deuteration or solvent exchange.
- Magnetic susceptibility differences altering chemical shifts in deuterated vs. protonated systems.
- Solutions :
- Pre-dry deuterated solvents over molecular sieves and degas to minimize moisture/oxygen interference.
- Include internal standards (e.g., tetramethylsilane-d12) for shift calibration.
- Replicate experiments across multiple spectrometers to isolate instrument-specific artifacts .
- Report solvent history (e.g., storage duration, handling protocols) to contextualize data variability .
Q. How should researchers optimize synthetic protocols when substituting 2-Bromopropane with its deuterated analog?
- Systematic approach :
- Screen reaction parameters (temperature, catalyst loading, solvent polarity) using design-of-experiments (DoE) frameworks to identify critical variables .
- Compare yields and byproduct profiles between deuterated and non-deuterated systems via GC-MS or HPLC.
- Challenges :
- Deuterium’s mass effect may alter transition states, requiring longer reaction times or higher activation energies.
- Monitor isotopic scrambling (e.g., H/D exchange) using MS/MS fragmentation patterns .
- Document optimization steps in supplementary materials to guide future studies .
Q. What strategies mitigate data contradictions in studies using this compound as a mechanistic probe?
- Root-cause analysis :
- Audit synthetic batches for isotopic purity (e.g., via ²H NMR or isotope-ratio MS) to rule out batch-to-batch variability .
- Replicate conflicting experiments in independent labs to distinguish methodological errors from intrinsic compound behavior .
- Framework application :
- Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and isolate variables contributing to discrepancies .
- Use meta-analyses to reconcile divergent findings in literature, emphasizing studies with transparently reported protocols .
Q. Methodological Notes
- Data transparency : All experimental protocols must include reagent sources, purity grades, and instrument calibration details to ensure reproducibility .
- Contradiction management : Cross-reference results with prior studies (e.g., CAS RN 39091-63-9 ) and explicitly discuss limitations (e.g., solvent effects, isotopic impurities) .
- Advanced frameworks : Incorporate PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies, particularly in kinetic or mechanistic research .
Properties
IUPAC Name |
2-bromo-1,1,1,2,3,3,3-heptadeuteriopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i1D3,2D3,3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMYKGVDVNBCFQ-YYWVXINBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39091-63-9 | |
Record name | 2-Bromopropane-d7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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